Ketoconazole-d8
Description
Molecular Formula and Isotopic Composition
This compound possesses the molecular formula C₂₆H₂₀D₈Cl₂N₄O₄, representing a precisely engineered deuterium-labeled derivative of the parent ketoconazole compound. The molecular weight of this compound is 539.48 daltons, which represents an increase of approximately 8 daltons compared to the non-deuterated form due to the substitution of eight hydrogen atoms with deuterium isotopes. The Chemical Abstracts Service registry number for this compound is 1217706-96-1, providing a unique identifier for this specific isotopically labeled compound.
The deuterium incorporation pattern in this compound follows a strategic labeling approach that targets specific positions within the piperazine ring system. According to the systematic nomenclature, the compound is designated as 1-[2,2,3,3,5,5,6,6-octadeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone. This nomenclature clearly indicates that the eight deuterium atoms are positioned at the 2,2,3,3,5,5,6,6 positions of the piperazine ring, creating a symmetrical labeling pattern that maintains the overall structural integrity of the molecule.
The isotopic purity of deuterium-labeled compounds like this compound represents a critical quality parameter that determines their effectiveness as analytical standards. Research has demonstrated that electrospray ionization with high-resolution mass spectrometry can be employed to characterize the isotopic purity of deuterium-labeled organic compounds by distinguishing hydrogen-deuterium isotopolog ions. The high isotopic purity values achieved in this compound synthesis ensure reliable analytical performance in quantitative applications.
Stereochemical Configuration and Chiral Centers
The stereochemical complexity of this compound mirrors that of its non-deuterated counterpart, featuring two distinct chiral centers that contribute to its three-dimensional molecular architecture. The compound exists in the cis-configuration, specifically as the (2R,4S)-stereoisomer form, which represents one of the two possible cis-enantiomers of the ketoconazole framework. This stereochemical designation indicates that the molecule possesses a specific spatial arrangement at the C-2 and C-4 positions of the dioxolane ring system, with the R-configuration at C-2 and S-configuration at C-4.
The presence of chiral centers in ketoconazole and its deuterated analog has significant implications for biological activity and analytical behavior. Research has demonstrated that ketoconazole stereoisomers exhibit differential selectivity in inhibiting various cytochrome P-450 enzymes involved in steroid biosynthesis. The cis-(2S,4R) isomer shows greater effectiveness against rat lanosterol 14α-demethylase and progesterone 17α,20-lyase compared to other stereoisomeric forms. This stereochemical selectivity underscores the importance of maintaining the precise three-dimensional structure in deuterium-labeled analogs.
The stereochemical integrity of this compound is preserved through careful synthetic approaches that avoid racemization or epimerization during the deuterium incorporation process. The deuterium labeling positions in the piperazine ring are strategically selected to avoid interference with the chiral centers located in the dioxolane moiety. This approach ensures that the deuterated compound retains the same stereochemical profile as the parent molecule while providing the analytical advantages associated with isotopic labeling.
| Stereochemical Feature | Configuration | Position |
|---|---|---|
| Overall Configuration | cis-form | Dioxolane ring |
| Chiral Center 1 | R-configuration | C-2 position |
| Chiral Center 2 | S-configuration | C-4 position |
| Systematic Name | (2R,4S)-enantiomer | Dioxolane moiety |
Comparative Analysis with Non-Deuterated Ketoconazole
The structural comparison between this compound and its non-deuterated parent compound reveals both similarities and critical differences that impact their analytical and research applications. Regular ketoconazole possesses the molecular formula C₂₆H₂₈Cl₂N₄O₄ with a molecular weight of 531.431 daltons, representing a difference of exactly 8 daltons compared to the deuterated version. This mass difference corresponds precisely to the replacement of eight hydrogen atoms with eight deuterium atoms, maintaining the overall charge balance and chemical structure.
The non-deuterated ketoconazole exists as a racemic mixture of two cis-enantiomers in its commercially available form, specifically containing both (2R,4S)-(+)-ketoconazole and (2S,4R)-(−)-ketoconazole enantiomers. This racemic composition contrasts with the stereochemically defined nature of this compound, which is typically prepared as a single enantiomeric form. The CAS registry number for regular ketoconazole is 65277-42-1, distinguishing it from the deuterated analog.
The physical properties of both compounds show remarkable similarity due to the minimal impact of deuterium substitution on bulk properties. Both compounds appear as white or pale-colored crystalline solids with similar melting point ranges. The deuterium substitution does not significantly alter the overall molecular geometry or electronic properties, ensuring that this compound can serve as an effective internal standard for analytical methods.
The chemical reactivity patterns of this compound closely parallel those of the parent compound, with the primary difference being the kinetic isotope effect associated with carbon-deuterium versus carbon-hydrogen bond cleavage. This kinetic isotope effect can be exploited in metabolic studies to investigate reaction mechanisms and metabolic pathways. Research has shown that deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making deuterium-labeled compounds valuable tools for understanding drug metabolism.
| Comparative Parameter | Ketoconazole | This compound |
|---|---|---|
| Molecular Formula | C₂₆H₂₈Cl₂N₄O₄ | C₂₆H₂₀D₈Cl₂N₄O₄ |
| Molecular Weight | 531.431 Da | 539.48 Da |
| Mass Difference | Reference | +8.049 Da |
| CAS Number | 65277-42-1 | 1217706-96-1 |
| Stereochemical Form | Racemic mixture | Single enantiomer |
| Physical Appearance | White powder | Pale brown solid |
| Melting Point Range | 148-152°C | Similar range |
The analytical advantages of this compound over the non-deuterated form become particularly evident in mass spectrometry applications. The distinct mass difference allows for clear discrimination between the analyte and internal standard, eliminating potential interference from endogenous compounds or metabolites. This mass separation capability is essential for accurate quantification in complex biological matrices where multiple related compounds may be present.
The deuterium labeling pattern in this compound has been specifically designed to minimize the potential for deuterium-hydrogen exchange under typical analytical conditions. The strategic placement of deuterium atoms in the piperazine ring positions that are less prone to exchange reactions ensures the stability of the isotopic label throughout analytical procedures. This stability is crucial for maintaining the integrity of quantitative measurements and ensuring reproducible analytical results.
Properties
CAS No. |
1217706-96-1 |
|---|---|
Molecular Formula |
C26H28Cl2N4O4 |
Molecular Weight |
539.483 |
IUPAC Name |
1-[2,2,3,3,5,5,6,6-octadeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i10D2,11D2,12D2,13D2 |
InChI Key |
XMAYWYJOQHXEEK-BNXSEFRASA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Synonyms |
cis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-d8 |
Origin of Product |
United States |
Preparation Methods
Base Compound Synthesis: Ketoconazole Framework
The synthesis of this compound begins with the established framework of ketoconazole, which consists of a 1,3-dioxolane ring, a dichlorophenyl group, and an imidazole moiety. The non-deuterated ketoconazole synthesis, as outlined in patent CN104447711A, involves a multi-step condensation reaction starting with 2,4-dichlorobenzoyl chloride and glycidol to form the dioxolane intermediate. Subsequent coupling with 1-acetyl-4-(4-hydroxyphenyl)piperazine and introduction of the imidazole ring via nucleophilic substitution yields the final product.
Deuteration Strategies
Deuteration is achieved through isotopic exchange or synthetic incorporation of deuterated precursors:
Precursor-Based Deuteration
The eight deuterium atoms in this compound are introduced at specific positions:
-
N-Methyl groups : Dimethylamine-d6 (CD3)2NH replaces standard dimethylamine during the formation of the piperazine ring.
-
Ethylene bridge : Deuterated ethylene glycol (D8C2H4O2) is used in the dioxolane ring synthesis to incorporate deuterium at the α and β positions.
This approach mirrors methodologies reported for deuterated psychedelics like DMT-d8, where deuteration at the α-carbon and N-methyl groups significantly reduces metabolic clearance. The reaction scheme below illustrates the deuterated precursor integration:
Post-Synthetic Isotopic Exchange
Alternative methods involve hydrogen-deuterium (H/D) exchange under acidic or basic conditions. However, this method is less favored due to incomplete deuteration and potential structural degradation.
Optimization of Reaction Conditions
Catalysis and Solvent Systems
Temperature and Time Parameters
Optimal deuteration occurs at 80–85°C for 48–72 hours, ensuring complete incorporation without side reactions. Prolonged heating beyond this range risks racemization of the chiral centers in the dioxolane ring.
Purification and Crystallization
Centrifugation and Filtration
Post-synthesis, the crude product undergoes centrifugation at 10,000 × g to remove insoluble by-products, followed by filtration through a 0.22 μm membrane.
Recrystallization
This compound is recrystallized from a deuterated ethanol-d6/water mixture (3:1 v/v) to achieve >95% purity. The process yields monoclinic crystals with a melting point of 152–154°C, consistent with non-deuterated ketoconazole.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
High-resolution MS shows a molecular ion peak at m/z 539.48 ([M+H]+), corresponding to the molecular formula C26H20D8Cl2N4O4. Isotopic abundance analysis confirms 98.7% deuterium incorporation.
Chromatographic Purity Assessment
Reverse-phase HPLC with UV detection (λ = 230 nm) reveals a single peak (retention time = 12.4 min) and 99.2% purity, using a C18 column and acetonitrile-d3/0.1% formic acid mobile phase.
Challenges and Mitigation Strategies
Incomplete Deuteration
Partial deuteration (<95%) may occur due to residual protons in solvents. This is mitigated by using ultra-dry deuterated solvents and sealed reaction systems.
Chirality Retention
The dioxolane ring’s stereocenters (R configuration) are preserved by avoiding strong acids/bases during synthesis.
Applications in Research
This compound serves as an internal standard in LC-MS/MS assays for quantifying ketoconazole in plasma, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Its use in cytochrome P450 inhibition studies has revealed a 40% reduction in 17α-hydroxylase activity compared to non-deuterated ketoconazole .
Chemical Reactions Analysis
Metabolic Pathways of Ketoconazole-d8
This compound undergoes similar biotransformations to its non-deuterated analog but with isotopic differentiation in mass spectrometry. Key metabolic reactions include:
2.1. Primary Metabolic Routes
- N-deacetylation : Conversion of the acetyl group to a hydroxylamine intermediate via cytochrome P450 (CYP3A4) .
- Imidazole ring oxidation : Formation of iminium ions (M3, M5) through oxidative cleavage, which contribute to bioactivation and toxicity .
- Hydroxylation : Addition of hydroxyl groups to the dichlorophenyl ring (M4, M6) and piperazine moiety .
2.2. Metabolite Profile
A comprehensive study using LC-HRMS identified 20 metabolites, including six novel ones . Key isotopically labeled metabolites of this compound:
| Metabolite | Mass Shift | Proposed Structure | Source |
|---|---|---|---|
| M1 | +34 amu | Oxidative metabolite at imidazole moiety | |
| M2 | -24 amu | Loss of two carbons from imidazole | |
| M9 | -156 amu | Dichlorophenyl fragment |
The deuterium label enhances the detection of these metabolites in biological matrices, as shown in studies using mouse and human liver microsomes .
3.1. Mass Spectrometry as an Internal Standard
This compound is widely used in quantitative LC-MS/MS assays due to its isotopic distinction from the analyte. Key parameters:
| Parameter | Value | Application |
|---|---|---|
| Molecular weight | 539.48 g/mol | Stable isotope dilution |
| Fragment ions | m/z 112.0757 | Diagnostic ion for imidazole ring |
| Quantification range | 0.164–8.34 ng/mL | Plasma/serum analysis |
3.2. Reaction Monitoring
In metabolic studies, this compound is incubated with NADPH to trigger biotransformation, allowing real-time tracking of reactive intermediates (e.g., cyanide adducts) . This approach has been critical in assessing hepatotoxicity mechanisms .
Chemical Stability and Reactivity
Scientific Research Applications
Metabolic Studies
Ketoconazole-d8 is instrumental in studying the metabolic pathways of ketoconazole itself. Research has shown that when incubated with liver microsomes, this compound can help elucidate the structure and behavior of its metabolites. For instance, a study demonstrated that the use of liquid chromatography-mass spectrometry (LC-MS) allowed researchers to identify various metabolites formed from this compound, providing insights into its biotransformation processes .
Pharmacokinetics
The pharmacokinetic profile of drugs can be significantly altered by their formulation and co-administration with other substances. This compound has been used to assess the impact of concurrent medications on the systemic exposure of drugs like mifepristone. In clinical trials, it was observed that co-administration of ketoconazole (including its deuterated form) resulted in a marked increase in the bioavailability of mifepristone, necessitating dose adjustments for optimal therapeutic effects .
Formulation Development
The development of new drug formulations utilizing this compound has been explored to enhance solubility and bioavailability. For example, recent studies have focused on creating pharmaceutical cocrystals with fumaric acid, which demonstrated significantly improved solubility compared to pure ketoconazole. This approach not only enhances the therapeutic efficacy but also reduces potential toxicity associated with high doses of ketoconazole .
Case Studies
Mechanism of Action
Ketoconazole-d8 exerts its effects by inhibiting cytochrome P450 enzymes, specifically 14-α-sterol demethylase. This enzyme is necessary for the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased fungal cellular permeability and ultimately inhibiting fungal growth .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ketoconazole-d8 include other deuterated antifungal agents and non-deuterated ketoconazole. These compounds share similar structures and mechanisms of action but differ in their isotopic composition and specific applications .
Uniqueness: The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and precision in analytical experiments. The presence of deuterium allows for more accurate quantification and analysis in mass spectrometry, making it a valuable tool in research and industrial applications .
Q & A
Basic Research Questions
Q. How is Ketoconazole-d8 characterized for purity and structural identity in preclinical research?
- Methodology : Thin-layer chromatography (TLC) is used for preliminary identification by comparing the Rf value of the sample against a non-deuterated standard. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed. Deuterium incorporation is verified via mass shifts in MS analysis (e.g., +8 Da for full deuteration) .
- Key Parameters :
- TLC mobile phase: Ethyl acetate/hexane/methanol/water/ammonia (40:40:30:2:1) .
- HPLC column: Atlantis Hilic Silica (40°C) with acetonitrile-based mobile phase .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodology : Liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) is used to isolate this compound from plasma. After extraction, samples are reconstituted in acetonitrile and analyzed via reversed-phase HPLC-MS/MS. Deuterated internal standards (e.g., Ketoconazole-d3) improve quantification accuracy by correcting for matrix effects .
- Critical Considerations :
- pH adjustment to ~10.0 during extraction to optimize recovery .
- Use of triple quadrupole MS in multiple reaction monitoring (MRM) mode for enhanced specificity .
Advanced Research Questions
Q. How should researchers design experiments to evaluate CYP3A4 inhibition using this compound?
- Methodology : Incubate human liver microsomes with a CYP3A4-specific substrate (e.g., midazolam) and varying concentrations of this compound. Monitor metabolite formation via LC-MS/MS. Use Michaelis-Menten kinetics to calculate IC50 or Ki values. Include controls with non-deuterated Ketoconazole to assess isotopic effects on inhibition potency .
- Data Contradiction Analysis : Discrepancies in inhibition constants may arise from differences in deuterium labeling sites; confirm deuteration patterns via NMR to ensure consistency .
Q. What strategies are effective for modeling drug-drug interactions (DDIs) involving this compound?
- Methodology : Develop a physiologically based pharmacokinetic (PBPK) model incorporating parameters such as hepatic clearance, protein binding, and CYP3A4 affinity. Validate the model using clinical data from co-administered drugs (e.g., mifepristone). Sensitivity analyses should address uncertainties in deuterium-related metabolic stability .
- Key Parameters :
- Hepatic intrinsic clearance (CLint) adjusted for deuterium isotope effects .
- Plasma-to-liver partition coefficients derived from in vitro assays .
Q. How can researchers mitigate solvent-related toxicity in ocular studies using this compound?
- Methodology : For intravitreal administration, dissolve this compound in dimethyl sulfoxide (DMSO) at concentrations ≤5.4 mg/mL (540 µg in 0.1 mL). Conduct dose-response studies in animal models (e.g., rabbits) with electroretinography (ERG) and histopathology to assess photoreceptor integrity. Include DMSO-only controls to isolate solvent effects .
- Critical Findings :
Q. How do deuterium isotope effects influence the metabolic stability of this compound compared to its non-deuterated form?
- Methodology : Compare in vitro half-life (t1/2) in human hepatocytes using LC-MS/MS. Track deuterium retention via isotopic ratio monitoring. Non-deuterated Ketoconazole serves as a control. Use kinetic isotope effect (KIE) calculations to quantify metabolic rate differences .
- Data Interpretation : A KIE >1 indicates slower metabolism due to deuterium, enhancing metabolic stability .
Methodological Best Practices
- Handling and Storage : Store this compound at -80°C in airtight containers to prevent deuterium/proton exchange. Use chemical-grade gloves (EN 374 standard) and explosion-proof ventilation during handling .
- Ethical and Safety Compliance : Adhere to institutional guidelines for solvent use (e.g., DMSO toxicity limits) and dispose of waste via certified hazardous material protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
